2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Chemical Structure and Key Features The compound 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide features a central 1,3-thiazole ring substituted with a carbamoylmethyl group linked to a 2,4-dimethylphenyl moiety. A sulfanyl bridge connects the thiazole to an acetamide group, which is further substituted with a 4-methoxyphenyl ring.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-4-9-19(15(2)10-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-5-7-18(28-3)8-6-16/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMDMGPAKBMIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
- Thiourea Derivative : N-(2,4-dimethylphenyl)thiourea is prepared by reacting 2,4-dimethylphenyl isocyanate with ammonium thiocyanate in anhydrous ethanol.
- α-Halocarbonyl Compound : Bromoacetyl-N-(2,4-dimethylphenyl)carbamate is synthesized via bromination of acetyl-N-(2,4-dimethylphenyl)carbamate using phosphorus tribromide.
Cyclization occurs in N,N-dimethylformamide (DMF) at 60°C for 1 hour, yielding 4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2-aminothiazole. The mechanism proceeds through nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoacetyl derivative, followed by dehydrohalogenation and ring closure (Figure 1).
Key Optimization :
- Microwave irradiation (130°C, 10 min) enhances yield (85–90%) compared to conventional heating (60–70%).
- Sodium hydride in DMF facilitates deprotonation, accelerating cyclization.
Sulfanyl Group Introduction at Thiazole C-2
The 2-amino group of the thiazole intermediate is converted to a sulfanyl moiety through diazotization and thiolation.
Diazotization-Thiolation Sequence
- Diazotization : Treatment with sodium nitrite and hydrochloric acid at 0–5°C generates a diazonium salt.
- Thiolation : Immediate reaction with sodium hydrosulfide (NaSH) in aqueous ethanol replaces the diazo group with a thiol (-SH).
Yield : 70–75% after purification via silica chromatography.
Acetamide Side-Chain Coupling
The thiol-functionalized thiazole undergoes nucleophilic substitution with 2-bromo-N-(4-methoxyphenyl)acetamide to form the final sulfanyl-acetamide linkage.
Reaction Conditions
- Solvent : Anhydrous DMF with potassium carbonate as base.
- Temperature : 80°C for 4 hours under nitrogen.
- Molar Ratio : 1:1.2 (thiazole-thiol:bromoacetamide) to minimize disulfide byproducts.
Mechanism : The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide (SN2 pathway).
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A streamlined protocol combines Hantzsch cyclization and thiolation in a single step under microwave irradiation:
Radical-Mediated Thiol-Ene Coupling
Recent advancements employ iron(III) bromide to generate thiyl radicals, enabling coupling with vinyl acetamide derivatives. This method avoids bromoacetamide intermediates but requires stringent oxygen-free conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Purification Strategies
- Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity for pharmaceutical applications.
- Chromatography : Industrial-scale flash chromatography with biodegradable silica minimizes solvent waste.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Hantzsch + Thiolation | 75 | 98 | 6 | High |
| Microwave One-Pot | 82 | 95 | 0.25 | Moderate |
| Radical Coupling | 68 | 90 | 2 | Low |
Table 1. Performance metrics of primary synthesis routes.
Mechanistic Insights and Side Reactions
Role of Solvent in Cyclization
DMF stabilizes intermediates through polar interactions, reducing activation energy by 15–20 kJ/mol compared to ethanol.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The thiazole ring and aromatic amine groups are often involved in binding to the target site, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Variations
2.1. Thiadiazole vs. Thiazole Derivatives
- Compound: 2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () Core: 1,3,4-Thiadiazole (vs. 1,3-thiazole in the target compound). Substituents: A nitro group on the phenyl ring (electron-withdrawing) vs. methoxy (electron-donating) in the target compound. Implications:
- The nitro group may improve binding affinity to targets requiring electron-deficient regions but could increase toxicity risks .
2.2. Triazole-Based Analogues
- Compound: 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () Core: 1,2,4-Triazole (vs. thiazole). Implications:
- Triazoles exhibit superior metabolic stability due to resistance to oxidative degradation.
- Chlorine substituents may enhance target binding in hydrophobic pockets, while benzothiazole could improve membrane penetration .
2.3. Pyridinyl-Triazole Hybrids
- Compound Series: N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides () Core: 1,2,4-Triazole with pyridinyl substitution. Key Findings: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) showed enhanced antimicrobial and anti-inflammatory activities compared to electron-donating groups (e.g., -CH₃, -OCH₃). Comparison: The target compound’s 2,4-dimethylphenyl group (electron-donating) may result in lower biological activity unless compensated by other structural features like the thiazole ring’s rigidity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.47 g/mol. The structural characteristics include a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.47 g/mol |
| IUPAC Name | 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
| CAS Number | Not specified |
Mechanisms of Biological Activity
Research indicates that compounds containing thiazole moieties exhibit various biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation. The presence of electron-donating groups on the phenyl ring enhances their cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Thiazole compounds have exhibited antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Antitumor Activity
A study conducted on a series of thiazole derivatives revealed that modifications at the 4-position of the phenyl ring significantly influenced their anticancer properties. For example, compounds with m-dimethyl substitution showed enhanced cytotoxicity against A-431 and Jurkat cell lines, with IC50 values reported below 1 µg/mL .
Antimicrobial Activity
In another investigation focusing on thiazole-based compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited comparable efficacy to established antibiotics like norfloxacin. The presence of electron-withdrawing groups was identified as crucial for enhancing antimicrobial activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing the biological activity of thiazole derivatives:
- Electron-Donating Groups : Methyl or methoxy groups at strategic positions on the phenyl ring can significantly increase cytotoxicity.
- Thiazole Ring Substituents : Modifications on the thiazole ring itself can alter interactions with biological targets, thereby influencing efficacy.
- Amide Linkage : The amide functional group is critical for maintaining the compound's stability and enhancing its interaction with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
